

Pyruvate Carboxylase-IN-4: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Pyruvate Carboxylase-IN-4	
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Abstract

Pyruvate Carboxylase (PC) is a critical mitochondrial enzyme that plays a pivotal role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate. This anaplerotic reaction is essential for replenishing intermediates of the tricarboxylic acid (TCA) cycle and provides precursors for gluconeogenesis and lipogenesis. As a key metabolic node, PC is a target of significant interest in drug discovery, particularly in the fields of oncology and metabolic diseases. **Pyruvate Carboxylase-IN-4** (PC-IN-4), also identified as compound 8v, has emerged as a potent and competitive inhibitor of PC. This technical guide provides a comprehensive overview of PC-IN-4 as a chemical probe for studying PC function, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to utilize PC-IN-4 in their investigations of PC biology.

Introduction to Pyruvate Carboxylase (PC)

Pyruvate carboxylase is a biotin-dependent enzyme that is crucial for intermediary metabolism. [1] It facilitates the irreversible carboxylation of pyruvate to form oxaloacetate, a key intermediate in the TCA cycle.[2] This function is vital for several metabolic pathways:

 Anaplerosis: PC replenishes TCA cycle intermediates that are consumed in various biosynthetic processes, ensuring the continued operation of the cycle for energy production.



- Gluconeogenesis: In the liver and kidney, the oxaloacetate produced by PC is a primary substrate for the synthesis of glucose from non-carbohydrate precursors.
- Lipogenesis: In adipose tissue, PC provides oxaloacetate for the synthesis of citrate, which is then transported to the cytosol and converted to acetyl-CoA, a building block for fatty acid synthesis.[3]

Given its central role, dysregulation of PC activity has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[4]

Pyruvate Carboxylase-IN-4 (PC-IN-4): A Potent Probe

Pyruvate Carboxylase-IN-4 (PC-IN-4), also referred to as compound 8v, is a small molecule inhibitor of PC. It belongs to the α -hydroxycinnamic acid class of compounds.[5]

Mechanism of Action

PC-IN-4 acts as a competitive inhibitor with respect to the substrate pyruvate.[5] This indicates that PC-IN-4 binds to the active site of the enzyme, specifically the carboxyltransferase (CT) domain, thereby preventing the binding and carboxylation of pyruvate.[5] Kinetic studies have further revealed that PC-IN-4 is a mixed-type inhibitor with respect to ATP, suggesting it may bind to a site distinct from the ATP binding site but still influence ATP's interaction with the enzyme.[5]

Data Presentation

The following tables summarize the key quantitative data for **Pyruvate Carboxylase-IN-4**.

Parameter	Value	Reference
IC50	4.3 μΜ	[5]
Ki (vs. Pyruvate)	0.74 μΜ	[5]
Inhibition Type (vs. Pyruvate)	Competitive	[5]
Inhibition Type (vs. ATP)	Mixed-type	[5]

Table 1: In Vitro Inhibitory Activity of Pyruvate Carboxylase-IN-4



Property	Value	Reference
Chemical Formula	C12H9NO3	[6]
Molecular Weight	215.21 g/mol	[6]
CAS Number	2369048-06-4	[6]

Table 2: Physicochemical Properties of Pyruvate Carboxylase-IN-4

Experimental Protocols

The following protocols are based on the methodologies described by Burkett et al. (2019) for the characterization of PC-IN-4 and general enzymatic assays for PC.

Malate Dehydrogenase Coupled Spectrophotometric Assay for PC Activity

This is a continuous spectrophotometric assay used to determine the rate of oxaloacetate production by PC. The production of oxaloacetate is coupled to its reduction to malate by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored to determine PC activity.

Materials:

- Tris buffer (pH 8.0)
- MgCl2
- ATP
- NaHCO3
- Pyruvate
- NADH



- Malate Dehydrogenase (MDH)
- Purified Pyruvate Carboxylase enzyme
- Pyruvate Carboxylase-IN-4 (dissolved in DMSO)
- 96-well UV-transparent microplate
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction master mix containing Tris buffer, MgCl2, ATP, NaHCO3, NADH, and MDH at their final desired concentrations.
- Aliquot the master mix into the wells of the 96-well plate.
- Add Pyruvate Carboxylase-IN-4 to the desired final concentrations to the test wells. Add an
 equivalent volume of DMSO to the control wells.
- Add purified Pyruvate Carboxylase enzyme to all wells except for the blank (no enzyme) controls.
- Incubate the plate at the desired temperature (e.g., 30°C) for a short period to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding pyruvate to all wells.
- Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-15 minutes).
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Mechanism (Ki)



To determine the mechanism of inhibition with respect to pyruvate, the assay described in section 3.1 is performed with varying concentrations of both pyruvate and **Pyruvate**Carboxylase-IN-4.

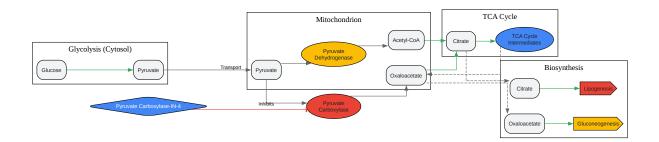
Procedure:

- Set up a matrix of reactions in a 96-well plate with varying concentrations of pyruvate along the x-axis and varying concentrations of PC-IN-4 along the y-axis.
- Perform the malate dehydrogenase coupled assay as described above.
- Calculate the initial reaction velocities for each condition.
- Generate Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/[pyruvate]) for each inhibitor concentration.
- Analyze the plots. For competitive inhibition, the lines will intersect on the y-axis.
- The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.

Mandatory Visualizations Signaling Pathways and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows related to PC and PC-IN-4.

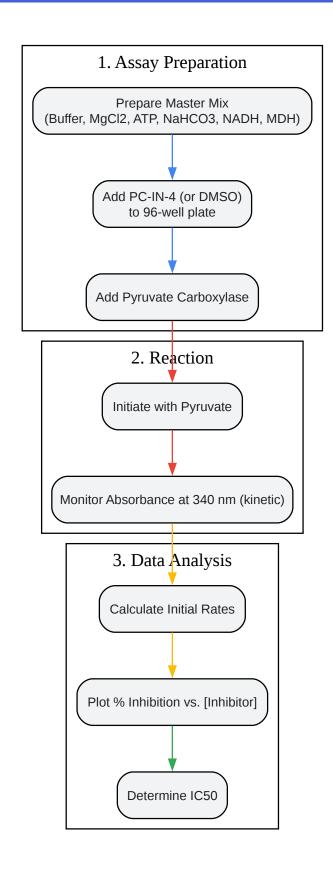




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Caption: Pyruvate Carboxylase in Central Carbon Metabolism.

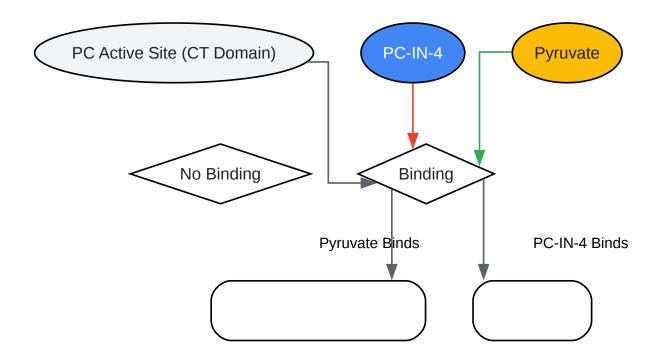




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Caption: Workflow for PC-IN-4 IC50 Determination.





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Caption: Competitive Inhibition Mechanism of PC-IN-4.

Conclusion

Pyruvate Carboxylase-IN-4 is a valuable chemical probe for elucidating the multifaceted roles of Pyruvate Carboxylase in health and disease. Its characterized potency and competitive mechanism of action make it a suitable tool for in vitro studies aimed at understanding the consequences of PC inhibition. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to effectively utilize PC-IN-4 in their scientific inquiries. Further studies are warranted to explore the in vivo efficacy and selectivity of this compound, which will be crucial for its potential translation into therapeutic applications.

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